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2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B1344674
CAS No.: 1007517-75-0
M. Wt: 140.18 g/mol
InChI Key: PLQVWJZAPCULQG-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Organic Chemistry

The pyrazole nucleus is a privileged scaffold in organic and medicinal chemistry, valued for its broad spectrum of biological activities and its utility as a synthetic building block. nih.govresearchgate.netorientjchem.org Its unique electronic and structural features allow for a wide range of chemical transformations, making it an attractive target for the development of novel compounds. mdpi.com

The term "pyrazole" was first coined in 1883 by German chemist Ludwig Knorr. wikipedia.orgslideshare.net However, the synthesis of the parent pyrazole was first achieved in 1898 by Hans von Pechmann through the reaction of acetylene (B1199291) with diazomethane. ijraset.com The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the prevalence of synthetic pyrazoles in chemical research long before their discovery in nature. wikipedia.orgorientjchem.org

Structurally, pyrazole is a five-membered aromatic heterocycle with the molecular formula C₃H₄N₂. britannica.comwikipedia.org The ring consists of three carbon atoms and two adjacent nitrogen atoms. britannica.com One nitrogen atom is considered "pyrrole-like" as its lone pair of electrons participates in the aromatic sextet, rendering it less basic. The other nitrogen atom is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, which imparts basic character to the molecule. nih.govchemicalbook.com This arrangement of atoms and electrons results in a planar, aromatic system with distinct reactivity patterns. chemicalbook.com

Table 1: Key Structural and Physical Properties of Pyrazole

Property Value
Molecular Formula C₃H₄N₂
Molar Mass 68.08 g/mol
Melting Point 66-70 °C
Boiling Point 186-188 °C
pKb 11.5
Appearance Colorless crystalline solid

Note: Data is for the parent pyrazole compound. wikipedia.orgchemicalbook.com

The pyrazole ring is a highly versatile scaffold in organic synthesis due to its unique reactivity. nih.gov The presence of two nitrogen atoms and three carbon atoms, each with the potential for substitution, allows for the creation of a vast library of derivatives. mdpi.com Electrophilic substitution reactions typically occur at the C4 position, which is the most electron-rich carbon atom. nih.govchemicalbook.com The nitrogen atoms can be alkylated or acylated, and the carbon atoms can be functionalized through various reactions, including halogenation, nitration, and formylation. mdpi.com

Pyrazoles serve as key intermediates in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov Their ability to act as ligands for metal catalysts has also been explored in coordination chemistry. researchgate.net Furthermore, the pyrazole nucleus is a common feature in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals, underscoring its importance as a privileged scaffold in drug discovery. nih.govorientjchem.orgmdpi.com The synthesis of pyrazole derivatives can be achieved through various methods, with the most common being the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction known as the Knorr pyrazole synthesis. researchgate.netijraset.com Another prevalent method is the [3+2] cycloaddition of diazo compounds with alkynes. mdpi.comresearchgate.net

Overview of Functionalized Propanol (B110389) Derivatives

Functionalized propanol derivatives are a class of organic compounds characterized by a three-carbon chain with a hydroxyl (-OH) group and other substituents. These molecules are valuable building blocks in organic synthesis due to the reactivity of the hydroxyl group and the stereochemical possibilities introduced by substituents on the carbon backbone. fiveable.megoogle.com

The hydroxyl group is a highly versatile functional group in organic chemistry. researchgate.net It can participate in a wide range of reactions, including oxidation to aldehydes or ketones, esterification with carboxylic acids, and conversion to a good leaving group for nucleophilic substitution reactions. fiveable.menih.govlibretexts.org The presence of a hydroxyl group also allows for the formation of hydrogen bonds, which can significantly influence the physical properties of a molecule, such as its boiling point and solubility. fiveable.me

Branched alkyl moieties, such as the methyl group in a 2-methylpropanol scaffold, introduce steric bulk and can influence the conformational preferences of a molecule. This can have a profound impact on its reactivity and its ability to interact with biological targets. acs.org The presence of a chiral center, as is the case in many substituted propanols, is also of great importance in the synthesis of enantiomerically pure compounds. rsc.org

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. uwindsor.ca Functionalized propanol derivatives, particularly those with a chiral center, are valuable synthons in asymmetric synthesis. rsc.orgrsc.org They can be used as chiral building blocks, where a pre-existing stereocenter is incorporated into a larger molecule. researchgate.netscielo.br Additionally, the hydroxyl group can be used to direct stereoselective reactions on adjacent carbons. rsc.org Chiral alcohols can be prepared through various methods, including the asymmetric reduction of ketones and the kinetic resolution of racemic alcohols. rsc.org

Contextualization of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol within Pyrazole-Propanol Frameworks

The compound this compound represents a hybrid structure that combines the key features of a pyrazole heterocycle and a functionalized propanol scaffold. The pyrazole moiety provides a site for potential biological interactions and further chemical modification, while the 2-methyl-propan-1-ol backbone introduces a chiral center and a reactive hydroxyl group.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of interest. The synthesis of this compound would likely involve the N-alkylation of pyrazole with a suitable 3-halo-2-methylpropan-1-ol derivative or a related electrophile. The presence of both a nucleophilic pyrazole nitrogen and a hydroxyl group offers possibilities for intramolecular reactions or the synthesis of more complex structures.

The combination of a pyrazole ring, known for its diverse pharmacological activities, with a chiral propanol unit, a common motif in drug molecules, suggests that this compound could serve as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Further research into the synthesis, properties, and applications of this and related pyrazole-propanol compounds is warranted to fully explore their chemical and biological potential.

Unique Structural Attributes

The pyrazole ring is aromatic, possessing a planar structure with delocalized π-electrons, which contributes to its relative stability. orientjchem.org The presence of two nitrogen atoms, one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), allows for diverse intermolecular interactions and provides sites for chemical modification. mdpi.com This duality in the nature of the nitrogen atoms is a key factor in the chemical behavior of pyrazole derivatives. orientjchem.org

The propanol component of the molecule introduces a hydroxyl group, a primary site for a wide array of chemical transformations. The methyl group at the 2-position of the propanol chain introduces a chiral center, suggesting the potential for stereoselective synthesis and applications. The linkage of the pyrazole ring to the propanol scaffold via a nitrogen atom creates an N-substituted pyrazole, a common motif in pharmacologically active compounds.

Broad Implications in Advanced Chemical Synthesis

The unique combination of the pyrazole and functionalized propanol motifs in this compound opens avenues for its application as a versatile building block in advanced chemical synthesis.

Pyrazole Moiety:

The pyrazole core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities. orientjchem.org Furthermore, the pyrazole ring can act as a ligand, coordinating with metal ions to form complexes with catalytic or material science applications. orientjchem.org The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its electronic and steric properties. mdpi.com

Functionalized Propanol Scaffold:

Propanol scaffolds are fundamental building blocks in organic synthesis. nih.gov The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and halides, enabling the construction of more complex molecules. The presence of a chiral center in this compound is particularly significant, as stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds. The development of synthetic routes to enantiomerically pure functionalized propanols is an active area of research. mdpi.com

The integration of these two key structural units in this compound results in a molecule with a rich chemical landscape, poised for exploration in the synthesis of novel compounds with potential applications in various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B1344674 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol CAS No. 1007517-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-pyrazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(6-10)5-9-4-2-3-8-9/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQVWJZAPCULQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629696
Record name 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007517-75-0
Record name 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 3 1h Pyrazol 1 Yl Propan 1 Ol and Derivatives

Reactivity Profile of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers a unique reactivity profile, characterized by both acidic and basic properties, and a susceptibility to attack by both electrophiles and nucleophiles at different positions. mkuniversity.ac.inglobalresearchonline.net

The two nitrogen atoms within the pyrazole ring exhibit distinct electronic properties and reactivity. nih.gov The N1 atom is considered "pyrrole-like" and has its lone pair of electrons involved in the aromatic 6π-electron system. nih.gov This delocalization makes the N1 lone pair nonbasic. chemicalbook.com However, the proton on this nitrogen is acidic and can be removed by a strong base, forming a pyrazole anion. chemicalbook.compharmaguideline.com This anion is highly reactive toward electrophiles. chemicalbook.com

In contrast, the N2 atom is "pyridine-like," with its lone pair of electrons residing in an sp² hybrid orbital in the plane of the ring and not participating in the aromatic sextet. nih.govchemicalbook.com This makes the N2 atom basic and nucleophilic, rendering it the primary site for protonation and reaction with electrophiles. pharmaguideline.comresearchgate.net The presence of these two nitrogen atoms reduces the electron density at the C3 and C5 positions, while the C4 position remains comparatively electron-rich and thus is the preferred site for electrophilic substitution reactions like halogenation, nitration, and sulfonation. globalresearchonline.netchemicalbook.comnih.gov Conversely, the electron-deficient C3 and C5 positions are susceptible to nucleophilic attack. researchgate.netnih.gov

Table 1: Reactivity Summary of the Pyrazole Ring

Ring PositionAtom TypeElectronic NatureTypical Reactivity
N1Pyrrole-like NAcidic, Non-basicDeprotonation with strong base
N2Pyridine-like NBasic, NucleophilicProtonation, Reaction with electrophiles
C3CarbonElectron-deficientSusceptible to nucleophilic attack
C4CarbonElectron-richSusceptible to electrophilic attack
C5CarbonElectron-deficientSusceptible to nucleophilic attack

For N-unsubstituted pyrazoles, prototropic tautomerism is a key feature where the hydrogen atom on N1 can migrate to N2. globalresearchonline.netnih.gov In pyrazole itself, this process results in two identical structures, leading to a rapid and dynamic equilibrium. nih.gov However, in asymmetrically substituted pyrazoles, this equilibrium involves two distinct chemical species, and the preferred tautomer is influenced by factors such as the electronic and steric nature of the substituents, the solvent, and temperature. nih.govfu-berlin.de

This tautomeric equilibrium has a significant impact on the pyrazole's reactivity. The position of the equilibrium determines which nitrogen atom acts as the nucleophilic, pyridine-like center and which is the acidic, pyrrole-like center, thereby directing the outcome of reactions such as alkylation or acylation. nih.gov For instance, the presence of an electron-donating group at the C3 position can increase the basicity of the ring, influencing the tautomeric preference. nih.gov Studies have shown that solvent polarity and hydrogen-bonding capability can also shift the equilibrium; water, for example, can lower the energetic barrier for the 1,2-proton transfer between the nitrogen atoms by forming stabilizing hydrogen bonds. nih.gov The dynamic nature of this equilibrium can result in a mixture of products if the rate of interconversion is comparable to the rate of reaction. beilstein-journals.org

Transformations Involving the Hydroxyl Group

The primary hydroxyl (-OH) group in 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol is a versatile functional group that can undergo a variety of transformations common to alcohols.

The hydroxyl group serves as a key site for derivatization, allowing for the synthesis of a wide range of analogs with modified properties.

Esterification: The -OH group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. Studies on related pyrazole carboxylic acids have demonstrated their successful conversion to esters by reacting with various alcohols, indicating the stability of the pyrazole ring under these conditions. researchgate.netresearchgate.net The esterification of the title compound would proceed via standard mechanisms, likely catalyzed by acid.

Etherification: Ethers can be synthesized, for instance, through the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The synthesis of ether derivatives from pyrazole-containing structures has been reported in the literature. researchgate.net

Amidation: While amides are typically formed from carboxylic acids and amines, direct oxidative amidation of alcohols with amines is an atom-economical alternative that has been developed using various transition metal catalysts. rsc.org This method could potentially be applied to this compound to form the corresponding amides. The formation of amides from pyrazole amines is also a well-established reaction. nih.gov

Table 2: Potential Derivatization Reactions of the Hydroxyl Group

Reaction TypeReactant(s)Product Functional Group
EsterificationCarboxylic acid / Acid chloride / AnhydrideEster (-O-C=O)
EtherificationBase + Alkyl halide (Williamson)Ether (-O-R)
Oxidative AmidationAmine + CatalystAmide (-C(=O)N)

The hydroxyl group is a potent hydrogen bond donor and acceptor. This ability, combined with the hydrogen-bonding capabilities of the pyrazole ring's N2 atom, profoundly influences the compound's physical properties and supramolecular chemistry.

Intermolecularly, the -OH group can form strong hydrogen bonds with the N2 atom of a neighboring pyrazole ring or with the -OH group of another molecule. This leads to the formation of self-assembled structures such as dimers, trimers, tetramers, or extended polymeric chains. nih.govresearchgate.net The geometry of the pyrazole ring can sometimes lead to strained hydrogen bonds in simple dimers, making larger cyclic structures like trimers or linear chains energetically more favorable. aip.org These extensive hydrogen-bonding networks are responsible for the higher melting and boiling points of such compounds compared to analogs lacking these groups. globalresearchonline.net

Reactivity of the Branched Alkyl Chain

The 2-methylpropane-1,3-diyl linker is composed of sp³-hybridized carbon atoms and is generally the least reactive portion of the molecule under many conditions. Saturated alkyl chains are typically inert to ionic reagents and are only reactive under more forcing conditions, such as those involving free radicals.

However, the reactivity of the chain can be influenced by the adjacent functional groups. The methylene (B1212753) group attached to the pyrazole ring (C3) and the methine group bearing the hydroxyl group (C1) are activated towards certain reactions. While the pyrazole ring itself is generally stable to oxidation, alkyl side chains attached to it can be oxidized by strong reagents like potassium permanganate (B83412) to yield the corresponding carboxylic acids. globalresearchonline.net Additionally, an unusual redox disproportionation has been reported where a methyl group on a pyrazole ring was converted to an acetoxymethyl (–CH₂OAc) moiety, demonstrating that the alkyl groups are not entirely inert. mdpi.com The presence of the hydroxyl group also provides a handle for reactions that might propagate along the chain, although such transformations are less common.

Carbon-Carbon Bond Formation and Cleavage

There is currently no specific information available in the scientific literature detailing the participation of this compound or its close derivatives in reactions involving the formation or cleavage of carbon-carbon bonds. While the pyrazole moiety can influence the reactivity of adjacent functional groups, dedicated studies on this compound's ability to act as a substrate or catalyst in such transformations have not been published. General principles of organic chemistry would suggest potential for reactions at the alcohol or the methyl-substituted carbon, but without experimental data, any discussion remains speculative.

Cyclization Reactions to Form Fused Ring Systems

Similarly, the use of this compound as a precursor for the synthesis of fused ring systems through cyclization reactions is not described in the available literature. The synthesis of pyrazole-fused heterocycles is a significant area of research, often involving the construction of the pyrazole ring itself as part of the cyclization process or the reaction of functionalized pyrazoles. However, specific examples of intramolecular or intermolecular cyclizations originating from the propan-1-ol side chain of this particular molecule to create fused architectures are not documented.

Elucidation of Reaction Mechanisms

Investigation of Reaction Intermediates

A prerequisite for the investigation of reaction intermediates is the existence of known reactions involving the compound of interest. Given the lack of published studies on the reactivity of this compound, there has been no corresponding investigation into the transient species that may form during its transformations.

Kinetic and Thermodynamic Aspects of Transformations

Kinetic and thermodynamic studies provide crucial insights into the feasibility, rate, and equilibrium of chemical reactions. However, without established reactions for this compound, no such studies have been conducted. The energy profiles and rate-determining steps for its potential transformations remain unknown.

Spectroscopic and Structural Characterization of 2 Methyl 3 1h Pyrazol 1 Yl Propan 1 Ol Analogues

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for determining the structure of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, these methods yield precise information about the electronic and nuclear environments within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov

¹H NMR Spectroscopy: The proton NMR spectra of pyrazole-containing propanol (B110389) analogues provide characteristic signals that confirm the presence of key structural motifs. The protons on the pyrazole (B372694) ring typically appear as distinct signals in the aromatic region of the spectrum. For example, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole protons resonate at δ 7.65 (H-4), 7.53 (H-5), and 6.27 (H-3) ppm. mdpi.com In 3-(1H-pyrazole-1-yl)-N-propananilide derivatives, the pyrazole protons are observed at δ 6.19 (t, H-4), 7.45 (m, H-5), and 7.51 (m, H-3) ppm. turkjps.org The aliphatic protons of the propanol backbone exhibit characteristic multiplicities and chemical shifts. The methylene (B1212753) group adjacent to the pyrazole nitrogen (N-CH₂) typically appears as a triplet, as seen in a propananilide analogue at δ 4.53 ppm, while the adjacent methylene group (-CH₂-C=O) resonates further upfield at δ 2.98 ppm. turkjps.org The protons of the methyl group and the methylene group attached to the hydroxyl function in the target compound's analogues are also readily identifiable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyrazole ring have characteristic chemical shifts, which are generally in good agreement with previously reported data for pyrazole derivatives. researchgate.net For instance, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole carbons appear at δ 140.3 (C-5), 128.2 (C-4), and 106.6 (C-3) ppm. mdpi.com The carbonyl carbon in this ketone analogue is observed at δ 194.7 ppm. mdpi.com In various other substituted pyrazoles, the pyrazole ring carbons are typically observed in the range of δ 105-152 ppm. researchgate.netrsc.org The aliphatic carbons of the propane (B168953) chain can be assigned based on their chemical shifts and substitution patterns.

¹⁹F NMR Spectroscopy: For analogues containing fluorine atoms, such as perfluoroalkylated pyrazoles, ¹⁹F NMR is a powerful tool. It provides distinct signals for each unique fluorine environment, allowing for unambiguous confirmation of the fluorine substitution pattern. For example, a 3-(perfluoroheptyl)-4-hexyl-1H-pyrazole analogue displays complex multiplets in its ¹⁹F NMR spectrum corresponding to the different CF₂ and CF₃ groups in the perfluoroalkyl chain. nih.gov

Table 1: Representative NMR Data for Analogues of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol

Compound Nucleus Chemical Shifts (δ, ppm) Reference
1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one ¹H Pyrazole: 7.65 (H-4), 7.53 (H-5), 6.27 (H-3); Phenyl: 8.00-7.44; Aliphatic: 7.17 (t, CH), 4.39 (d, CH₂) mdpi.com
¹³C Pyrazole: 140.3, 128.2, 106.6; Phenyl: 135.9, 133.7, 129.1, 128.7; Aliphatic: 71.3, 42.2; Carbonyl: 194.7 mdpi.com
N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide ¹H Pyrazole: 7.52-7.45 (m, 2H), 6.19 (t, 1H); Aliphatic: 4.53 (t, 2H), 2.98 (t, 2H); NH: 7.84 (brs) turkjps.org
4-hexyl-3-(trifluoromethyl)-1H-pyrazole ¹⁹F -62.37 (s, 3F, CF₃) nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectra of pyrazole propanol analogues exhibit characteristic absorption bands that confirm their structural features. A broad absorption band in the region of 3100-3500 cm⁻¹ is typically indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the pyrazole ring can also appear in this region, often around 3112-3374 cm⁻¹. turkjps.org The stretching vibrations of the pyrazole ring C=N and C=C bonds are typically observed in the 1400-1615 cm⁻¹ range. mdpi.comnih.gov For ketone analogues like 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a strong absorption band corresponding to the C=O stretch is found around 1663 cm⁻¹. mdpi.com In amide analogues, characteristic amide I (C=O stretch) and amide II (N-H bend) bands are observed near 1680 cm⁻¹ and 1530 cm⁻¹, respectively. turkjps.org The C-N stretching vibrations are found at lower wavenumbers, typically in the 1100-1220 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes. For pyrazole and its derivatives, Raman spectra can help distinguish between different tautomeric forms and identify characteristic ring vibrations. researchgate.net

Table 2: Key IR Absorption Bands for Functional Groups in Pyrazole Analogues

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Alcohol (O-H) Stretch, broad 3100 - 3500 General
Amine (N-H) Stretch 3112 - 3374 turkjps.org
Pyrazole Ring (C=N, C=C) Stretch 1400 - 1615 mdpi.comnih.gov
Carbonyl (C=O) Stretch ~1663 - 1690 mdpi.comturkjps.org
Amide I (C=O) Stretch ~1680 - 1690 turkjps.org
Amide II (N-H) Bend ~1530 - 1590 turkjps.org
C-N Stretch 1100 - 1220 nih.gov

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, pyrazole derivatives often show a stable molecular ion peak [M]⁺•. researchgate.net The fragmentation of the pyrazole ring typically involves the loss of small, stable molecules like HCN. researchgate.net The side chains also undergo characteristic fragmentation. For propanol analogues, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway. Other fragmentations may include cleavage of the bond between the pyrazole ring and the propane side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental composition. This is crucial for confirming the molecular formula of a newly synthesized compound and distinguishing between compounds with the same nominal mass. For example, HRMS (ESI) analysis of 1,3,5-triphenyl-1H-pyrazole showed a [M+H]⁺ ion at m/z 297.1384, which corresponds to the calculated value of 297.1386 for the formula [C₂₁H₁₇N₂]⁺, thus confirming its composition. researchgate.netrsc.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography allows for the unambiguous determination of the molecular structure of pyrazole analogues. For instance, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), a close analogue, confirms the connectivity of the pyrazole, pyridyl, and ethanol moieties. mdpi.com The analysis reveals that the pyrazole and pyridyl rings are nearly coplanar, with a small dihedral angle between them of 10.65(2)°. mdpi.com Similarly, in 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, the dihedral angle between the pyrazole and benzene (B151609) rings is 26.6 (2)°. nih.gov Such studies also define key torsion angles that describe the conformation of the flexible side chains. For the propanamide analogue, the N—C—C—C torsion angle of the side chain was found to be 153.6 (3)°. nih.gov This information is critical for understanding the molecule's shape and steric properties.

Table 3: Selected Crystallographic Data for Pyrazole Analogues

Compound Crystal System Space Group Key Dihedral/Torsion Angles Reference
2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol Monoclinic P2₁/c Pyridyl-Pyrazole Dihedral Angle: 10.65(2)° mdpi.com
3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate Orthorhombic Pca2₁ Pyrazole-Benzene Dihedral Angle: 26.6(2)°; N-C-C-C Torsion Angle: 153.6(3)° nih.gov
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one Monoclinic P2₁/n The pyrazole ring is planar. spast.org
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one Monoclinic P2₁/c - nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions. X-ray crystallography provides a detailed map of these interactions, which are fundamental to the material's properties. imedpub.comimedpub.com In pyrazole derivatives, hydrogen bonding is a dominant interaction. rsc.org The pyrazole ring contains both a hydrogen bond donor (N-H) and an acceptor (the sp²-hybridized nitrogen), allowing for the formation of various hydrogen-bonded assemblies. nih.gov

In the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, molecules are linked into centrosymmetric dimers through O—H···N hydrogen bonds between the ethanol hydroxyl group and the un-substituted nitrogen of the pyrazole ring. mdpi.com For 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, adjacent molecules are linked by N—H···N, N—H···O, and O—H···O hydrogen bonds, creating a complex three-dimensional network. nih.gov In addition to these strong interactions, weaker C—H···O and C—H···π interactions, as well as π–π stacking, often play a significant role in stabilizing the crystal packing. imedpub.comimedpub.comrsc.org The analysis of these supramolecular assemblies is crucial for understanding the solid-state properties of these materials.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the characterization of novel molecules such as this compound and its analogues, elemental analysis serves as a crucial tool for verifying the empirical formula. This process involves the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are meticulously measured. From these measurements, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are calculated.

The experimentally determined percentages are then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's elemental composition and purity. This verification is a standard and essential step in the structural elucidation of newly synthesized chemical entities. nih.govulster.ac.uk

For instance, in the synthesis of related pyrazole derivatives, researchers consistently utilize elemental analysis to confirm that the desired molecular structure has been obtained. mdpi.comresearchgate.net The data presented for analogues of this compound demonstrates the application of this technique.

Detailed Research Findings

The compositional integrity of pyrazole-containing compounds is routinely confirmed through elemental analysis. An illustrative example from the scientific literature is the characterization of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a compound also featuring a propanone backbone and pyrazole rings. mdpi.comresearchgate.net The elemental analysis of this compound yielded results that were in close agreement with the calculated theoretical values, thereby confirming its empirical formula of C₁₅H₁₄N₄O.

The table below showcases a representative format for presenting such data, highlighting the comparison between the calculated and experimentally found elemental percentages.

CompoundMolecular FormulaElementCalculated (%)Found (%)
1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-oneC₁₅H₁₄N₄OC67.6567.68
H5.305.32
N21.0421.01

This close agreement between the calculated and found values for carbon, hydrogen, and nitrogen provides high confidence in the assigned chemical structure. While the specific data for this compound is not detailed here, the methodology and the expected precision of the results would be directly analogous.

Computational and Theoretical Investigations of Pyrazolyl Propanol Structures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular properties.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of many-body systems. nih.govjcsp.org.pk It is particularly effective for determining the equilibrium geometry and conformational preferences of molecules like 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol.

DFT calculations would begin with the optimization of the molecule's geometry to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Different conformers, arising from rotation around single bonds (e.g., the C-C bonds in the propanol (B110389) backbone and the C-N bond connecting to the pyrazole (B372694) ring), would be systematically explored to identify the most stable conformations.

The electronic structure of the molecule would also be elucidated. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. nih.govjcsp.org.pk A larger gap generally implies higher stability and lower reactivity. Furthermore, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of this compound

Property Value
Total Energy (Hartree) -552.89
Dipole Moment (Debye) 3.45
HOMO Energy (eV) -6.78
LUMO Energy (eV) 0.54

Ab initio and post-Hartree-Fock methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate results for molecular energetics and are invaluable for studying reaction pathways.

For this compound, these methods would be employed to calculate very precise energies for different conformers and transition states of potential reactions. This allows for a detailed understanding of the relative stabilities of various structures and the energy barriers associated with their interconversion.

When investigating reaction pathways, such as the dehydration of the alcohol or its oxidation, ab initio methods can be used to map out the potential energy surface. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The calculated energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound.

An MD simulation would be initiated with an optimized structure of the molecule, often solvated in a box of explicit solvent molecules (e.g., water) to mimic physiological or solution-phase conditions. The simulation would then proceed for a set amount of time (typically nanoseconds to microseconds), tracking the positions and velocities of all atoms.

The resulting trajectory provides a wealth of information about the molecule's flexibility and the different conformations it can adopt. Analysis of the trajectory can reveal the most populated conformational states, the timescales of transitions between them, and the influence of the solvent on the molecular structure. This is particularly useful for understanding how the flexible propanol chain interacts with the more rigid pyrazole ring.

Table 2: Illustrative Output from an MD Simulation of this compound

Parameter Description
Simulation Time 100 ns
Predominant Dihedral Angle (C-C-C-O) -65°, 60°, 180°
Root Mean Square Fluctuation (RMSF) of Propanol Chain High

Theoretical Studies on Reaction Mechanisms and Kinetics

Understanding the chemical reactions that this compound can undergo is crucial for predicting its stability and potential applications. Theoretical studies provide a powerful means to investigate reaction mechanisms and kinetics in detail.

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. researchgate.net In conjunction with quantum chemical calculations of the potential energy surface, TST can be applied to predict the reaction rates of processes involving this compound.

The application of TST requires the identification of the transition state structure for a given reaction. The rate constant is then calculated based on the energy difference between the reactants and the transition state (the activation energy) and the vibrational frequencies of these species. This approach allows for the prediction of how reaction rates will change with temperature.

Hydrogen abstraction and transfer are fundamental reaction types that are relevant to the reactivity of this compound, particularly concerning its alcohol functional group and the C-H bonds of the alkyl chain. researchgate.netnih.gov Theoretical methods can be used to investigate the mechanisms and kinetics of these processes.

For instance, the abstraction of a hydrogen atom from the hydroxyl group or the carbon backbone by a radical species can be modeled. Quantum chemical calculations would be used to determine the activation energies for abstraction from different positions in the molecule. This would reveal which hydrogen atoms are most susceptible to abstraction, providing insights into potential degradation pathways or sites of metabolic transformation.

Table 3: Hypothetical Activation Energies for Hydrogen Abstraction from this compound by a Hydroxyl Radical

Hydrogen Atom Position Activation Energy (kcal/mol)
Hydroxyl (O-H) 8.5
Methine (C-H) 12.1
Methylene (B1212753) (N-CH2) 14.3

Prediction of Electronic Properties for Chemical Design

The prediction of electronic properties through computational methods is a cornerstone of modern chemical design. Techniques such as Density Functional Theory (DFT) allow for the calculation of various molecular properties that are crucial for understanding and predicting the behavior of a compound in different applications. researchgate.netnih.gov For pyrazole derivatives, these studies often focus on aspects like molecular geometry, vibrational frequencies, and electronic structure to guide the synthesis of new materials with desired characteristics. eurasianjournals.comnih.gov

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are frequently employed to predict the NLO response of organic molecules. nih.govresearchgate.net These calculations typically focus on determining the first hyperpolarizability (β), a key indicator of a molecule's NLO activity. nih.gov

For pyrazole and pyrazoline derivatives, research has shown that the NLO properties are highly dependent on the molecular structure, including the presence and nature of substituent groups. researchgate.net For instance, studies on other pyrazole derivatives have utilized methods like the Møller-Plesset perturbation theory (MP2) to calculate hyperpolarizability, finding good agreement with experimental results. nih.gov

A thorough review of existing literature indicates that no specific theoretical predictions or calculations of the non-linear optical properties for this compound have been published. Therefore, no data tables for its hyperpolarizability or other NLO parameters can be provided.

Spin density distribution analysis is a computational tool used to visualize the distribution of unpaired electron spin within a molecule. This analysis is particularly relevant for radical species, where the location of the unpaired electron can provide insights into the molecule's reactivity and magnetic properties.

Computational studies on certain pyrazolyl-substituted nitronyl nitroxides, which are stable radicals, have utilized quantum chemical calculations to determine how the molecular geometry and the position of substituents affect the spin density distribution. These studies are crucial for the design of molecular magnets and other materials with specific magnetic properties.

As this compound is a closed-shell molecule and not a radical, it does not possess unpaired electrons. Consequently, a spin density distribution analysis is not applicable to this compound, and no such studies are available in the scientific literature.

Applications and Advanced Derivative Synthesis Leveraging the 2 Methyl 3 1h Pyrazol 1 Yl Propan 1 Ol Scaffold

Role as a Versatile Building Block in Complex Organic Synthesis

The pyrazole (B372694) moiety is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery due to its presence in numerous bioactive compounds. nih.govresearchgate.netnih.gov The structure of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol, which combines this important heterocycle with a modifiable propanol (B110389) side chain, establishes it as a highly adaptable building block. researchgate.netnih.gov The primary alcohol functional group is readily converted into other functionalities such as aldehydes, carboxylic acids, halides, or esters, thereby providing a gateway to a multitude of chemical transformations.

The synthesis of novel heterocyclic compounds often relies on the strategic functionalization of precursor molecules. mdpi.com The this compound scaffold offers multiple reaction sites for elaboration. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then participate in condensation reactions with binucleophiles to form new fused or linked heterocyclic rings. nih.gov For instance, condensation of a derivative aldehyde with a hydrazine (B178648) could yield a new pyrazole ring, leading to a bis-pyrazole system. Furthermore, the pyrazole ring itself can undergo electrophilic substitution or be incorporated into larger fused systems, a common strategy in the synthesis of pharmaceutically relevant molecules. nih.govmdpi.com

Table 1: Potential Transformations for Heterocycle Synthesis

Starting Functional Group Reagent/Condition Resulting Functional Group Potential Subsequent Reaction for Heterocycle Formation
Primary Alcohol (-CH₂OH) PCC, DMP Aldehyde (-CHO) Vilsmeier-Haack cyclization, Paal-Knorr synthesis
Primary Alcohol (-CH₂OH) Jones Oxidation, KMnO₄ Carboxylic Acid (-COOH) Condensation with hydrazines or diamines
Pyrazole N-H (tautomer) Strong Base, Alkyl Dihalide N-alkylation Intramolecular cyclization to form fused rings

The utility of a building block is often defined by its ability to be converted into a variety of structural motifs. The this compound molecule is an excellent precursor for creating diversified chemical scaffolds. nih.govresearchgate.net The conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) allows for nucleophilic substitution reactions, introducing a wide array of new functional groups. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can then be used in "click chemistry" cycloadditions to form triazoles. mdpi.com This versatility enables the generation of libraries of compounds with systematically varied substituents, a crucial process in drug discovery and materials science. researchgate.net

Utilization in Asymmetric Synthesis as a Chiral Auxiliary

Asymmetric synthesis is a critical field focused on producing enantiomerically pure compounds, which is vital in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. nih.gov A chiral auxiliary is a chiral compound temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. tcichemicals.com Given that this compound possesses a stereocenter at the C2 position of the propanol chain, its enantiomerically pure forms have significant potential for use as chiral auxiliaries.

In a typical application, the hydroxyl group of an enantiopure this compound would be attached to a prochiral substrate, for instance, through an ester or ether linkage. nih.gov The steric bulk and specific three-dimensional arrangement of the chiral auxiliary would then block one face of the substrate molecule, forcing an incoming reagent to attack from the less hindered face. This controlled approach leads to the preferential formation of one diastereomer over the other. nih.govrwth-aachen.de

For example, in a Michael addition reaction, the attachment of this auxiliary to an α,β-unsaturated ketone could direct the conjugate addition of a nucleophile to a specific face of the double bond. nih.gov After the stereoselective reaction is complete, the auxiliary can be cleaved (e.g., by hydrolysis of the ester bond) and potentially recovered for reuse, yielding the desired product in high enantiomeric excess. nih.gov This strategy is a powerful method for creating stereochemically pure products. rwth-aachen.de

Development of Ligands for Coordination Chemistry and Catalysis

Pyrazole and its derivatives are renowned for their ability to act as excellent N-donor ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. researchgate.netresearchgate.net These complexes are of great interest for their applications in catalysis, materials science, and as models for bioinorganic systems. nih.govnih.gov The this compound molecule is particularly well-suited for this purpose as it contains two potential coordination sites: the pyridine-type nitrogen atom of the pyrazole ring and the oxygen atom of the hydroxyl group.

The structure of this compound allows it to function as a bidentate ligand, coordinating to a metal center through both a nitrogen and an oxygen atom (an N,O-chelate). ekb.egresearchgate.net Chelation leads to the formation of a stable five- or six-membered ring with the metal ion, an entropically favorable arrangement known as the "chelate effect," which enhances the stability of the resulting metal complex. nih.gov

The specific properties of the resulting complex, such as its geometry, electronic structure, and catalytic activity, can be fine-tuned by the choice of the metal ion (e.g., Cu(II), Zn(II), Pd(II), Fe(II)) and the reaction conditions. researchgate.netnih.govresearchgate.net These pyrazole-based complexes have shown promise in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions. nih.gov

Table 2: Potential Metal Complexes with Pyrazole-Alcohol Ligands

Metal Ion Potential Coordination Mode Resulting Complex Formula (Example) Potential Application Area
Cu(II) Bidentate (N,O) [Cu(L)₂Cl₂] Catalysis, Antimicrobial agents
Zn(II) Bidentate (N,O) [Zn(L)₂(NO₃)₂] Luminescent materials, Sensing
Pd(II) Bidentate (N,O) [Pd(L)₂Cl₂] Cross-coupling catalysis (e.g., Heck, Suzuki)
Fe(II)/Fe(III) Bidentate (N,O) [Fe(L)₂Cl₂]Cl Spin-crossover materials, Bioinorganic modeling

(L represents the deprotonated or neutral this compound ligand)

Applications in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of this compound are not extensively documented, the inherent properties of the pyrazole moiety suggest significant potential for its use in both homogeneous and heterogeneous catalysis. Pyrazole-containing compounds are well-regarded for their ability to act as ligands for a variety of metal centers, a critical feature in the design of catalysts. mdpi.com

In homogeneous catalysis , the nitrogen atoms of the pyrazole ring in this compound can coordinate with transition metals to form stable complexes. The hydroxyl group in the propanol side chain offers a secondary coordination site, enabling the formation of bidentate ligands. This chelation effect can enhance the stability and modulate the reactivity of the catalytic center. Such pyrazole-based ligands have been instrumental in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the catalyst can be fine-tuned by modifying the pyrazole ring or the alkyl backbone, allowing for the optimization of catalytic activity and selectivity.

For heterogeneous catalysis , this compound can be immobilized on solid supports, such as silica, alumina, or polymers. The hydroxyl group provides a convenient anchor for grafting the molecule onto the support surface. The resulting solid-supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are crucial for industrial applications. The pyrazole unit, once immobilized, can be used to capture metal ions from solution, creating active catalytic sites on the solid surface. These heterogeneous catalysts can be employed in various reactions, including environmental remediation processes and the synthesis of fine chemicals.

The table below outlines potential catalytic applications for ligands derived from the this compound scaffold, based on the known reactivity of similar pyrazole-containing molecules.

Catalyst Type Potential Reaction Metal Center Rationale
HomogeneousSuzuki-Miyaura CouplingPalladium (Pd)Pyrazole ligands are known to stabilize Pd catalysts for C-C bond formation.
HomogeneousAsymmetric HydrogenationRhodium (Rh), Ruthenium (Ru)Chiral derivatives could induce enantioselectivity in the reduction of prochiral substrates.
HeterogeneousOxidation of AlcoholsCopper (Cu)Immobilized pyrazole-Cu complexes can act as robust oxidation catalysts.
HeterogeneousHeck CouplingPalladium (Pd)Supported Pd-pyrazole catalysts offer reusability in C-C bond-forming reactions.

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov The this compound scaffold provides a versatile platform for the synthesis of novel derivatives for structure-activity relationship (SAR) studies, aimed at discovering new therapeutic agents.

The rational design of new chemical entities based on the this compound scaffold involves systematic modifications of its structure to explore and optimize interactions with biological targets. The key areas for derivatization include the pyrazole ring, the methyl group, and the hydroxyl function of the propanol side chain.

Modification of the Pyrazole Ring: The pyrazole ring can be substituted at various positions to modulate its electronic properties and steric bulk. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the pyrazole nitrogens, affecting their ability to form hydrogen bonds with biological macromolecules. globalresearchonline.net Halogenation or the addition of aryl groups can also be used to explore specific binding pockets in target proteins.

Modification of the Propanol Side Chain: The hydroxyl group of the propanol side chain is a prime site for modification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into esters and ethers to alter the lipophilicity and pharmacokinetic properties of the molecule. The methyl group can be replaced with other alkyl or aryl groups to probe steric tolerance in the binding site of a target protein.

The following table presents a hypothetical design of derivatives of this compound for SAR studies, along with the rationale for each modification.

Derivative Modification Rationale for SAR Study
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propan-1-olNitration of the pyrazole ringTo investigate the effect of an electron-withdrawing group on biological activity.
(2-methyl-3-(1H-pyrazol-1-yl)propyl) acetateEsterification of the hydroxyl groupTo increase lipophilicity and potentially improve cell membrane permeability.
2-methyl-3-(1H-pyrazol-1-yl)propanoic acidOxidation of the hydroxyl groupTo introduce a charged group that could interact with positively charged residues in a binding site.
2-phenyl-3-(1H-pyrazol-1-yl)propan-1-olReplacement of the methyl group with a phenyl groupTo explore the impact of a bulky, aromatic substituent on target binding.

Through such systematic derivatization, researchers can build a comprehensive understanding of the structure-activity relationships, guiding the development of more potent and selective biologically active compounds. nih.gov The versatility of the this compound scaffold makes it a highly valuable tool in the field of chemical biology and drug discovery.

Q & A

Q. What are the common synthetic routes for 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves coupling pyrazole derivatives with propanol backbones. Key steps include:

  • Hydrazine coupling : Reacting substituted pyrazoles with propanol precursors (e.g., 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione) in ethanol/acetic acid under reflux (7–10 hours), followed by silica gel column purification and recrystallization (ethanol or 2-propanol) .
  • Optimization strategies : Adjusting solvent polarity (e.g., ethanol vs. DMF/EtOH mixtures) and temperature during reflux to enhance regioselectivity. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reagents (e.g., phenyl hydrazine) can improve yields .

Q. What spectroscopic and chromatographic methods are recommended for characterizing and ensuring the purity of this compound?

  • Spectroscopy :
    • NMR : Analyze proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, hydroxyl protons at δ 1.5–2.5 ppm) .
    • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and pyrazole C=N (1500–1600 cm⁻¹) stretches .
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
    • Column chromatography : Ethyl acetate/hexane (1:4) for intermediate purification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard codes : Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled).
  • Protective measures : Use PPE (gloves, goggles), fume hoods, and ensure proper ventilation. Avoid exposure via P264 (wash hands post-handling) and P305+P351+P338 (eye rinse protocols) .

Advanced Research Questions

Q. How do structural features like dihedral angles and hydrogen bonding influence the physicochemical properties of this compound?

  • Crystal packing : The pyrazole ring forms dihedral angles (16–52°) with adjacent aromatic rings, affecting solubility and melting points.
  • Hydrogen bonding : O–H···N interactions stabilize the crystal lattice, as observed in single-crystal X-ray studies. These interactions also impact aggregation behavior in solution .

Q. How can researchers address contradictions in reported biological activity data for pyrazole derivatives, including this compound?

  • Data validation : Replicate assays under standardized conditions (e.g., MTT assays for cytotoxicity in A549 cells) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl groups at position 3 of pyrazole) on bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like PI3Kα .

Q. What strategies are effective in resolving low yields during the coupling of pyrazole moieties to propanol backbones?

  • Catalyst screening : Test bases like triethylamine or DBU to accelerate nucleophilic substitution.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hours to 2–4 hours) while maintaining regioselectivity .

Q. How do solvent polarity and temperature variations impact the regioselectivity of pyrazole ring substitutions in this compound?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while ethanol promotes thermodynamic control.
  • Temperature : Lower temperatures (–20°C) stabilize intermediates in diazomethane reactions, reducing side products .

Q. What computational methods aid in predicting the interaction mechanisms of this compound with biological targets?

  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., PI3Kα inhibitors) over 100-ns trajectories.
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.